sec-Butylhydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

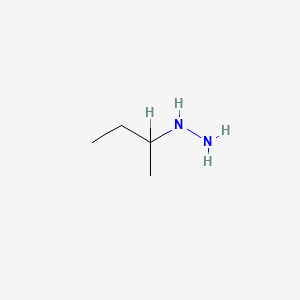

Structure

3D Structure

Properties

IUPAC Name |

butan-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-3-4(2)6-5/h4,6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSUYFSIKDDLOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338217 | |

| Record name | sec-Butylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30924-14-2 | |

| Record name | sec-Butylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of sec-Butylhydrazine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of sec-butylhydrazine dihydrochloride, a versatile building block in organic synthesis with applications in the development of pharmaceuticals and agrochemicals.[1] This document delves into the prevalent synthetic strategies, focusing on the reductive amination of 2-butanone and the direct alkylation of hydrazine. Detailed experimental protocols, mechanistic insights, safety protocols for handling hazardous reagents, and analytical characterization techniques are presented. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a blend of theoretical principles and practical, field-proven insights.

Introduction

This compound and its salts, particularly the dihydrochloride form, are valuable intermediates in the synthesis of a wide array of more complex molecules. The presence of the sec-butyl group provides specific steric and electronic properties that can influence the outcome of chemical reactions.[1] This guide will explore two primary, industrially relevant methods for the synthesis of this compound dihydrochloride: reductive amination and direct alkylation. Each method will be discussed in detail, highlighting the underlying chemical principles, experimental considerations, and the rationale behind procedural steps.

Hydrazine derivatives are known for their biological activities and are integral components in many pharmaceuticals and agrochemicals.[2][3] The synthesis of substituted hydrazines is therefore a topic of significant interest in medicinal and agricultural chemistry.[3] This guide aims to provide a robust and reliable resource for the laboratory-scale preparation of this compound dihydrochloride.

Synthetic Strategies and Mechanistic Overview

The synthesis of this compound dihydrochloride can be approached through several routes. The two most common and practical methods are:

-

Reductive Amination of 2-Butanone: This is a powerful and widely used method for forming carbon-nitrogen bonds.[4][5] It involves the reaction of a carbonyl compound (2-butanone) with hydrazine to form a hydrazone intermediate, which is then reduced to the corresponding hydrazine.[6]

-

Direct Alkylation of Hydrazine: This method involves the direct reaction of a sec-butylating agent with hydrazine. While seemingly straightforward, controlling the degree of alkylation to favor the mono-substituted product is a key challenge.[2]

Reductive Amination: A Two-Step, One-Pot Approach

Reductive amination is a highly efficient method for the synthesis of amines and their derivatives.[4] The reaction proceeds via the formation of an imine or, in this case, a hydrazone, which is subsequently reduced.[5]

Mechanism:

-

Hydrazone Formation: The reaction is typically carried out under slightly acidic conditions (pH 5-6) to facilitate the nucleophilic attack of hydrazine on the protonated carbonyl group of 2-butanone.[6] This is followed by dehydration to yield the 2-butanone hydrazone.

-

Reduction: The hydrazone is then reduced to this compound using a suitable reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reagents of choice as they are selective for the iminium ion over the carbonyl group, allowing for a one-pot procedure.[4][5]

The overall transformation can be visualized as follows:

Sources

- 1. nbinno.com [nbinno.com]

- 2. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]

- 3. d-nb.info [d-nb.info]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

chemical properties of sec-butylhydrazine

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of sec-Butylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a mono-alkylated hydrazine derivative, serves as a versatile and reactive building block in modern organic synthesis. Its unique structural features—a chiral secondary butyl group attached to a nucleophilic hydrazine moiety—provide a valuable tool for introducing specific steric and electronic properties into target molecules. This guide offers a comprehensive overview of the physicochemical properties, reactivity profile, and synthetic applications of this compound, with a particular focus on its utility in the construction of heterocyclic scaffolds relevant to pharmaceutical and agrochemical development. Detailed protocols for its synthesis and characterization are provided, alongside an exploration of its core reactivity principles, to empower researchers in leveraging this reagent for advanced molecular design.

Introduction and Significance

Hydrazine (H₂N-NH₂) and its organic derivatives are a cornerstone of synthetic chemistry, prized for their high nucleophilicity and their ability to form stable nitrogen-nitrogen bonds. Among these, alkylhydrazines are particularly important as precursors to a vast array of heterocyclic compounds. This compound ((CH₃CH₂)CH(CH₃)NHNH₂) is a member of this class, distinguished by the presence of a secondary alkyl substituent.

The significance of this compound in a research and development context stems from two key features:

-

The Hydrazine Moiety : This functional group is inherently basic and a potent dinucleophile. It readily reacts with electrophiles, most notably with 1,3-dicarbonyl compounds or their equivalents, to form stable five-membered rings such as pyrazoles and pyrazolines. These heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2]

-

The sec-Butyl Group : Unlike simpler alkyl groups (e.g., methyl, ethyl), the sec-butyl substituent is chiral and provides moderate steric bulk. This steric influence can direct the regioselectivity of subsequent reactions, and its specific size and lipophilicity can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a final active pharmaceutical ingredient (API).

This guide provides the technical foundation for scientists to effectively utilize this compound as a strategic building block in complex molecule synthesis.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its successful application in the laboratory.

Physicochemical Data

The key physico are summarized in the table below. It is important to note that while some data for this specific, non-commercial reagent is available, other values are estimated based on established trends for structurally similar alkylhydrazines.

| Property | Value | Source / Comment |

| Molecular Formula | C₄H₁₂N₂ | [3] |

| Molecular Weight | 88.15 g/mol | [3] |

| Appearance | Colorless liquid (predicted) | Based on analogous short-chain alkylhydrazines. |

| Boiling Point | 102-109 °C | Predicted value.[4] |

| Density | 0.820 ± 0.06 g/cm³ | Predicted value.[4] |

| pKa | ~7.5 - 8.2 | Estimated based on values for hydrazine (8.1) and other alkylhydrazines. The alkyl group slightly increases basicity.[5] |

| Solubility | Soluble in water, alcohols, and common organic solvents. | Predicted based on the properties of analogous hydrazines and its polar N-H bonds. |

Spectroscopic Profile for Structural Characterization

Confirming the identity and purity of this compound requires standard analytical techniques. The expected spectroscopic data are detailed below.

-

¹H NMR (in CDCl₃, 400 MHz): The proton NMR spectrum is the most informative tool for confirming the structure. The following is a predicted spectrum based on standard chemical shift values and analysis of similar structures like sec-butylamine.[6]

-

δ ~ 3.5-3.0 (br s, 3H): This broad singlet corresponds to the three protons of the -NHNH₂ group. The signal is broad due to quadrupole broadening from the nitrogen atoms and chemical exchange.

-

δ ~ 2.8-2.6 (m, 1H): A multiplet (sextet or similar) for the single methine proton (-CH-) on the carbon attached to the hydrazine group. It is coupled to the adjacent methyl and methylene protons.

-

δ ~ 1.6-1.4 (m, 2H): A multiplet for the two diastereotopic protons of the methylene group (-CH₂-).

-

δ ~ 1.15 (d, 3H): A doublet for the methyl group attached to the chiral center (-CH(CH₃)).

-

δ ~ 0.9 (t, 3H): A triplet for the terminal methyl group of the ethyl fragment (-CH₂CH₃).

-

-

¹³C NMR (in CDCl₃, 101 MHz): The carbon spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule.

-

δ ~ 58-55: The methine carbon directly attached to the nitrogen (C2).

-

δ ~ 28-25: The methylene carbon of the ethyl group (C3).

-

δ ~ 20-17: The methyl carbon attached to the chiral center (C1).

-

δ ~ 12-10: The terminal methyl carbon of the ethyl group (C4).

-

Electron ionization mass spectrometry (EI-MS) provides key information about the molecule's mass and fragmentation pattern.

-

Molecular Ion (M⁺): A peak will be observed at m/z = 88 , corresponding to the molecular weight of the compound.[3]

-

Major Fragments: The most prominent peak is typically due to the loss of the ethyl group, leading to a stable fragment.

The IR spectrum will show characteristic bands for the N-H and C-H bonds.

-

3400-3200 cm⁻¹ (medium, broad): N-H stretching vibrations from the -NHNH₂ group. Often appears as a doublet.

-

2960-2850 cm⁻¹ (strong): C-H stretching vibrations from the alkyl groups.

-

1620-1580 cm⁻¹ (medium): N-H bending (scissoring) vibration.

Chemical Properties and Reactivity Profile

The chemistry of this compound is dominated by the nucleophilic character of the two nitrogen atoms.

Basicity and Nucleophilicity

Like other alkylhydrazines, this compound is a weak base. The lone pair of electrons on each nitrogen atom can accept a proton. The terminal nitrogen (-NH₂) is generally considered slightly more basic and sterically more accessible, making it the primary site of protonation and initial nucleophilic attack. The electron-donating nature of the sec-butyl group slightly increases the electron density on the substituted nitrogen, enhancing its basicity relative to unsubstituted hydrazine.

Reaction with Carbonyl Compounds: Hydrazone Formation

The most fundamental and widely used reaction of this compound is its condensation with aldehydes and ketones to form sec-butylhydrazones. This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration.

Caption: Condensation of this compound with a carbonyl compound.

This reaction is highly efficient and serves as the initial step for many more complex transformations, including the Wolff-Kishner reduction (for which a di-substituted hydrazine is not ideal) and the synthesis of heterocyclic compounds.

Synthesis of Pyrazoles: A Key Application

A paramount application of mono-substituted hydrazines is the Knorr pyrazole synthesis and related cyclocondensation reactions. This compound reacts with 1,3-dicarbonyl compounds (or their synthetic equivalents) to yield N-sec-butyl substituted pyrazoles. This reaction is a powerful tool for building the core of many biologically active molecules.[7][8]

The reaction proceeds regioselectively. The more sterically accessible and nucleophilic terminal -NH₂ group of this compound typically attacks the more electrophilic carbonyl carbon of the 1,3-dicarbonyl substrate first. Subsequent cyclization and dehydration afford the aromatic pyrazole ring.

Caption: General workflow for N-sec-butyl pyrazole synthesis.

Application in Drug Development: A Case Study Context

While specific drugs containing a this compound fragment are not prevalent in publicly accessible databases, the strategic importance of this reagent is best understood through the lens of pyrazole-based drug synthesis. A prominent example is the COX-2 inhibitor Celecoxib .

The synthesis of Celecoxib and its numerous analogs relies on the reaction of a substituted phenylhydrazine with a trifluoromethyl-substituted 1,3-diketone.[1][9]

Caption: Synthesis of the Celecoxib core via cyclocondensation.

Expert Insight: By analogy, this compound serves the exact same strategic role as the phenylhydrazine in this synthesis. A medicinal chemist would employ this compound to react with the same or similar diketones to generate a library of N-sec-butyl pyrazole analogs. The purpose of replacing the sulfonamide-phenyl group with a sec-butyl group would be to systematically probe the binding pocket of a biological target, optimizing for factors like:

-

Lipophilicity: Affecting cell permeability and metabolic stability.

-

Steric Fit: Ensuring optimal orientation within an enzyme's active site.

-

Metabolic Profile: Alkyl groups are metabolized differently than aryl groups, potentially leading to a better safety profile or longer half-life.

Therefore, while not present in the final structure of Celecoxib, this compound is precisely the type of building block used in the discovery and lead optimization phases of drug development to create novel chemical entities with improved therapeutic properties.[10][11]

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and are based on well-established chemical transformations.

Protocol: Synthesis of this compound

This procedure is based on the general method of reductive amination of a ketone, a robust and common transformation.[12]

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-butanone (1.0 eq) and hydrazine hydrate (1.1 eq) in ethanol.

-

Hydrazone Formation: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS to confirm the consumption of 2-butanone.

-

Cooling: Once the hydrazone formation is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Reduction: Slowly add a reducing agent suitable for imines, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in portions, keeping the temperature below 10 °C. Causality: These mild reducing agents selectively reduce the C=N bond of the hydrazone without affecting other functional groups.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Quenching and Workup: Carefully quench the reaction by adding aqueous NaOH solution to decompose any remaining reducing agent and to neutralize the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

Protocol: Synthesis of an N-sec-Butyl Pyrazole Derivative

This protocol describes a typical cyclocondensation reaction.[13]

-

Reaction Setup: To a solution of acetylacetone (1,3-dicarbonyl compound, 1.0 eq) in ethanol in a round-bottom flask, add this compound (1.05 eq).

-

Catalysis (Optional but Recommended): Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops). Causality: The acid catalyzes the initial condensation by protonating the carbonyl oxygen, making the carbon more electrophilic.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

-

Solvent Removal: Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Workup: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution to remove the acetic acid, followed by a brine wash.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure N-sec-butyl pyrazole derivative.

Safety and Handling

This compound and its salts should be handled with appropriate caution in a well-ventilated fume hood.

-

Toxicity: Hydrazine derivatives are generally considered toxic if swallowed, inhaled, or absorbed through the skin. They can be irritants to the skin, eyes, and respiratory system.[14]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and sources of ignition.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable reagent whose synthetic potential extends far beyond its basic structure. Its combination of a highly reactive hydrazine functional group and a chiral, sterically defined alkyl substituent makes it a strategic tool for chemists, particularly in the fields of medicinal and agrochemical research. By understanding its fundamental physicochemical properties, reactivity profile, and key applications in the synthesis of privileged heterocyclic scaffolds like pyrazoles, researchers can confidently and effectively incorporate this compound into their synthetic programs to build novel and complex molecular architectures.

References

-

ResearchGate. (n.d.). Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. [Image]. Retrieved from [Link]

-

PubChem. (n.d.). Hydrazine, 1,2-di-sec-butyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2008). Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. National Library of Medicine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

- Vertex AI Search. (n.d.). The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis.

-

ACS Publications. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

ACS Publications. (n.d.). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.

-

PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Library of Medicine. Retrieved from [Link]

-

Gyeongsang National University. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]

-

YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure 4. Retrieved from [Link]

- Google Patents. (n.d.). A kind of purification process of tert-butylhydrazine hydrochloride.

-

Wiley Online Library. (n.d.). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

-

ResearchGate. (n.d.). A comparison of pKa values for Ar-NH 2 and some hydrazides. [Image]. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and biological properties of novel 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene) hydrazine analogues. Retrieved from [Link]

- Google Patents. (n.d.). Hydrazine compounds useful as pesticides.

-

PubMed. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. National Library of Medicine. Retrieved from [Link]

- Google Patents. (n.d.). Chirally pure isomers of itraconazole for use as angiogenesis inhibitors.

-

University of Calgary. (n.d.). Chemical shifts. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butylhydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Scientific & Academic Publishing. (2013). Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Retrieved from [Link]

-

PubMed. (2005). Synthesis of N,N-Dialkyl-N'-arylhydrazines via palladium-catalyzed N-arylation by using N,N-dialkylhydrazines/2LiCl adducts. National Library of Medicine. Retrieved from [Link]

-

SpectraBase. (n.d.). Hydrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butylhydrazine monohydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

PubMed. (n.d.). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. National Library of Medicine. Retrieved from [Link]

-

MDPI. (n.d.). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Retrieved from [Link]

-

PMC. (2019). Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes and the Related Aminomethyl Complexes. National Library of Medicine. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of t -butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate: Experimental and theoretical investigations of its properties. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C4H12N2 | CID 547690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SEC-BUTYL-HYDRAZINE | 30924-14-2 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. d-nb.info [d-nb.info]

- 13. rsc.org [rsc.org]

- 14. 1177361-36-2 Cas No. | this compound dihydrochloride | Apollo [store.apolloscientific.co.uk]

The Mechanistic Versatility of sec-Butylhydrazine in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

sec-Butylhydrazine emerges as a nuanced and versatile reagent in the landscape of organic synthesis. While structurally simple, its unique combination of a nucleophilic hydrazine moiety, a defined stereocenter, and moderate steric bulk from the sec-butyl group endows it with a distinct reactivity profile. This guide delves into the core mechanisms of action of this compound, moving beyond simple reaction schemes to explore the underlying principles of its utility. We will dissect its role in classical transformations such as hydrazone formation and the Wolff-Kishner reduction, explore its application in the construction of vital heterocyclic scaffolds, and critically evaluate its potential as a chiral auxiliary in asymmetric synthesis. This document is intended to serve as a foundational resource for scientists aiming to leverage the specific steric and electronic properties of this compound to achieve targeted synthetic outcomes.

Introduction: Structural Features and Fundamental Reactivity

This compound, with the chemical formula C₄H₁₂N₂, is a monosubstituted alkylhydrazine featuring a chiral center at the second carbon of the butyl group.[1] This structure is fundamental to its chemical behavior. The hydrazine functional group (-NHNH₂) possesses two nitrogen atoms with lone pairs of electrons, rendering the molecule a potent nucleophile.[2] The terminal nitrogen (β-nitrogen) is generally more nucleophilic and less sterically hindered, making it the primary site of reaction in nucleophilic additions.

The attached sec-butyl group exerts a significant influence on the reagent's reactivity through two primary effects:

-

Steric Hindrance: While less bulky than a tert-butyl group, the sec-butyl substituent provides sufficient steric hindrance to influence the approach of substrates and reagents, which can be exploited to control reaction pathways and, critically, stereoselectivity.[3][4]

-

Electronic Effect: As an alkyl group, it is weakly electron-donating, which can subtly modulate the nucleophilicity of the adjacent nitrogen atom.[2]

These characteristics make this compound a valuable building block for a range of chemical transformations, particularly in the synthesis of intermediates for the pharmaceutical and agrochemical industries.[3]

Mechanism in Action I: Hydrazone Formation with Carbonyl Compounds

The foundational reaction of this compound, like other primary hydrazines, is its condensation with aldehydes and ketones to form sec-butylhydrazones. This reaction is the gateway to its utility in reductions and heterocyclic synthesis. The mechanism proceeds via a nucleophilic addition-elimination pathway.

Mechanism:

-

Nucleophilic Attack: The more nucleophilic terminal nitrogen of this compound attacks the electrophilic carbonyl carbon. This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen, forming a neutral carbinolamine intermediate (a hemiaminal derivative).

-

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O).

-

Elimination: The lone pair on the second nitrogen atom helps to expel the water molecule, forming a C=N double bond and generating the final hydrazone product.

The gas-phase chemistry of this process has been shown to operate by the same fundamental mechanisms postulated for reactions in solution.[5] The presence of the sec-butyl group typically does not impede this reaction but can influence the E/Z stereochemistry of the resulting hydrazone.

Mechanism in Action II: The Wolff-Kishner Reduction

The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones to their corresponding alkanes under basic conditions. The reaction leverages the hydrazone intermediate, and the driving force is the thermodynamically favorable formation of nitrogen gas.

Mechanism:

-

Hydrazone Formation: As described above, the carbonyl compound is first converted to its sec-butylhydrazone.

-

Deprotonation: In the presence of a strong base (typically KOH or an alkoxide) at high temperature, the weakly acidic N-H proton of the hydrazone is removed, forming a hydrazone anion. This is often the rate-determining step.

-

Tautomerization: The resulting anion rearranges, shifting the double bond from C=N to N=N and placing the negative charge on the carbon atom. This intermediate is a diimide anion.

-

Protonation: The carbanion is protonated by the solvent (e.g., ethylene glycol) to form an alkyl diimide intermediate.

-

Second Deprotonation & Elimination: The remaining N-H proton is removed by the base. This triggers the collapse of the intermediate, releasing an exceptionally stable dinitrogen (N₂) molecule and forming a carbanion.

-

Final Protonation: The highly basic carbanion is rapidly protonated by the solvent to yield the final alkane product.

The bulky sec-butyl group is cleaved during this process along with the nitrogen atoms. While effective, the harsh conditions (strong base, high heat) make the Wolff-Kishner reduction unsuitable for base-sensitive substrates.

Sources

- 1. Understanding the Sec-Butyl Group: A Key Player in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation: kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to sec-Butylhydrazine: Unveiling Molecular Structure Through NMR, IR, and MS Analysis

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of sec-butylhydrazine (IUPAC name: butan-2-ylhydrazine), a key building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the structural features of this molecule. By integrating theoretical principles with practical data interpretation, this guide serves as an essential resource for the characterization of alkylhydrazines.

Introduction: The Significance of Spectroscopic Characterization

This compound (C₄H₁₂N₂) is a chiral alkylhydrazine with significant utility in the synthesis of pharmaceuticals and other fine chemicals. Its structural isomerism with n-butylhydrazine, isobutylhydrazine, and tert-butylhydrazine necessitates precise analytical techniques for unambiguous identification and quality control. Spectroscopic methods provide a powerful toolkit to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of chemical bonds, and the overall molecular mass. This guide will systematically explore the expected and observed spectroscopic signatures of this compound across ¹H NMR, ¹³C NMR, IR, and MS, providing a foundational understanding for its application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of the atoms within this compound.

¹H NMR Spectroscopy: Mapping the Proton Environments

Theoretical Framework: In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its local electronic environment. Protons in different chemical environments will resonate at different frequencies, providing distinct signals. The integration of these signals corresponds to the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by the n+1 rule.

Predicted ¹H NMR Spectrum of this compound:

Based on the structure of this compound, we anticipate signals corresponding to five distinct proton environments:

-

-NH₂ Protons: These protons on the terminal nitrogen are expected to appear as a broad singlet. The chemical shift can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

-NH Proton: The proton on the nitrogen attached to the sec-butyl group will also likely appear as a broad singlet, for similar reasons to the -NH₂ protons.

-

-CH- Proton (methine): This proton is attached to the chiral center and is coupled to the neighboring -CH₃ and -CH₂- protons. It is expected to be a complex multiplet.

-

-CH₂- Protons (methylene): These two diastereotopic protons are adjacent to the chiral center and will be coupled to the neighboring -CH₃ and -CH- protons, resulting in a complex multiplet.

-

-CH₃ Proton (methine-adjacent): This methyl group is attached to the chiral center and will be split by the methine proton, appearing as a doublet.

-

-CH₃ Proton (terminal): This terminal methyl group will be split by the adjacent methylene protons, appearing as a triplet.

Data Summary: ¹H NMR of this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -NH₂ | Variable (broad) | Singlet (broad) | 2H |

| -NH | Variable (broad) | Singlet (broad) | 1H |

| -CH- (methine) | ~2.5 - 3.0 | Multiplet | 1H |

| -CH₂- (methylene) | ~1.2 - 1.7 | Multiplet | 2H |

| -CH₃ (methine-adj.) | ~1.0 - 1.2 | Doublet | 3H |

| -CH₃ (terminal) | ~0.8 - 1.0 | Triplet | 3H |

| Note: Specific chemical shifts and coupling constants for this compound are not readily available in public databases as of the last update. The predicted values are based on typical ranges for similar alkylhydrazines. |

¹³C NMR Spectroscopy: Probing the Carbon Framework

Theoretical Framework: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it.

Predicted ¹³C NMR Spectrum of this compound:

The structure of this compound contains four distinct carbon atoms, which should give rise to four signals in the ¹³C NMR spectrum.

Data Summary: ¹³C NMR of this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH- (methine) | ~50 - 60 |

| -CH₂- (methylene) | ~25 - 35 |

| -CH₃ (methine-adj.) | ~15 - 25 |

| -CH₃ (terminal) | ~10 - 15 |

| Note: As with ¹H NMR, experimentally determined ¹³C NMR data for this compound is not widely available. The predicted chemical shifts are estimations based on analogous structures. |

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Predicted IR Spectrum of this compound:

The key functional groups in this compound are the N-H bonds of the hydrazine moiety and the C-H and C-C bonds of the alkyl chain.

-

N-H Stretching: The primary amine (-NH₂) group will typically show two sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. The secondary amine (-NH) will show a single, weaker band in the same region.

-

C-H Stretching: The sp³ C-H stretching vibrations of the sec-butyl group will appear as strong, sharp peaks just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range)[1].

-

N-H Bending: The scissoring vibration of the -NH₂ group is expected to appear in the 1590-1650 cm⁻¹ region.

-

C-H Bending: The bending vibrations for the methyl (-CH₃) and methylene (-CH₂) groups will be observed in the 1350-1470 cm⁻¹ range.

-

C-N Stretching: The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ region.

Data Summary: Characteristic IR Absorptions for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (-NH₂) | 3300 - 3500 | Medium, two bands |

| N-H Stretch (-NH) | 3300 - 3500 | Weak-Medium, one band |

| C-H Stretch (sp³) | 2850 - 2960 | Strong |

| N-H Bend (-NH₂) | 1590 - 1650 | Medium |

| C-H Bend (-CH₂-, -CH₃) | 1350 - 1470 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Framework: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Mass Spectrum of this compound:

The molecular ion peak ([M]⁺) for this compound (C₄H₁₂N₂) is expected at a mass-to-charge ratio (m/z) of 88.1000.[2] The fragmentation pattern is dictated by the stability of the resulting carbocations and radical cations.

Observed Mass Spectrometry Data for this compound [3]

| m/z | Relative Intensity (%) | Plausible Fragment Ion |

| 88 | 20 | [C₄H₁₂N₂]⁺ (Molecular Ion) |

| 59 | 100 | [C₃H₉N]⁺ |

| 42 | 30 | [C₂H₄N]⁺ |

| 32 | 43 | [N₂H₄]⁺ or [CH₄N]⁺ |

| 28 | 17.7 | [N₂]⁺ or [C₂H₄]⁺ |

Interpretation of Fragmentation:

The base peak at m/z 59 likely corresponds to the loss of an ethyl radical (•CH₂CH₃) from the molecular ion, followed by rearrangement. The peak at m/z 32 could be due to the hydrazine radical cation or a fragment from the alkyl chain. The molecular ion peak at m/z 88 is observed with a lower intensity, which is common for aliphatic amines and hydrazines that fragment readily.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for small, liquid organic molecules like this compound. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the spectrum.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128 scans or more).

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

-

Data Processing: Process the raw data by applying phasing and baseline corrections. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra to determine chemical shifts.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of this compound between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.

-

Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty salt plates.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Set the spectral range to the mid-infrared region (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrument Setup (Gas Chromatograph):

-

Equip the GC with a suitable capillary column (e.g., a nonpolar DB-5 or similar).

-

Set the injector temperature (e.g., 250 °C) and the GC oven temperature program to achieve good separation from the solvent and any impurities.

-

-

Instrument Setup (Mass Spectrometer):

-

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

-

Set the mass range to be scanned (e.g., m/z 10-200).

-

Tune the mass spectrometer according to the manufacturer's recommendations.

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The separated components will elute from the GC column and enter the mass spectrometer for analysis.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Visualization of Molecular Structure and Fragmentation

Caption: Chemical structure of this compound.

Caption: Proposed fragmentation of this compound in EI-MS.

Conclusion

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]. Accessed January 17, 2026.[2][3]

-

NIST. Hydrazine, (1-methylpropyl)-. NIST Chemistry WebBook. [Link]. Accessed January 17, 2026.

-

LibreTexts Chemistry. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]. Accessed January 17, 2026.[1]

Sources

stability and storage of sec-butylhydrazine solutions

An In-Depth Technical Guide to the Stability and Storage of sec-Butylhydrazine Solutions

Authored by: A Senior Application Scientist

Foreword: Navigating the Chemistry of a Versatile Intermediate

This compound (CAS 30924-14-2) is a substituted hydrazine that, like its isomers and related compounds, serves as a valuable building block in complex organic synthesis.[1] Its utility in creating pharmaceuticals, agrochemicals, and specialty materials is rooted in the reactivity of the hydrazine moiety.[1] However, this same reactivity presents inherent challenges regarding its stability and storage. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for understanding and managing the stability of this compound solutions. We will delve into the core principles of its degradation, establish field-proven protocols for storage and handling, and outline a robust analytical methodology for stability assessment. The insights herein are synthesized from established principles of hydrazine chemistry, safety data for analogous compounds, and best practices in pharmaceutical stability testing.

Physicochemical Profile and Inherent Instabilities

This compound (C₄H₁₂N₂) is an alkylated hydrazine featuring a secondary butyl group attached to one of the nitrogen atoms.[2] This structure, particularly the presence of lone electron pairs on the nitrogen atoms, makes the molecule a potent nucleophile but also renders it susceptible to degradation, primarily through oxidation.[3]

The primary stability concerns for hydrazine and its derivatives are:

-

Oxidation (Autoxidation): The most significant degradation pathway involves reaction with atmospheric oxygen. This process can be catalyzed by metal ions and is influenced by factors such as temperature, light, and the presence of oxidizing agents. The autoxidation of substituted hydrazines can lead to a variety of products, including corresponding hydrazones, hydrocarbons, and alcohols.[4]

-

pH-Dependent Degradation: The stability of the hydrazine functional group can be highly dependent on the pH of the solution.[5][6] While the C-N bond is generally stable to hydrolysis, the basic nature of the hydrazine moiety (pKb ~5.9 for hydrazine) means it can be protonated in acidic media, forming hydrazinium salts which may exhibit different stability profiles.[7]

-

Incompatibility: Hydrazines are highly reactive with oxidizing agents.[8] Contact with such materials can lead to vigorous, potentially hazardous reactions.

Predicted Degradation Pathways of this compound

While specific experimental degradation studies on this compound are not widely published, its degradation pathways can be predicted based on the known chemistry of other alkylhydrazines, such as monomethylhydrazine.[4] The primary mechanism is autoxidation.

The process is likely initiated by the abstraction of a hydrogen atom, leading to the formation of a hydrazyl radical. This radical can then undergo a series of reactions in the presence of oxygen, potentially leading to the formation of diazenes, which are unstable and decompose to release nitrogen gas and form carbon-centered radicals. These radicals can then propagate further reactions to yield a mixture of degradation products.

Caption: Predicted oxidative degradation pathway of this compound.

Recommended Storage, Handling, and Material Compatibility

Given the susceptibility of this compound to oxidation and its reactivity, rigorous storage and handling protocols are essential to preserve its integrity and ensure laboratory safety. The following recommendations are based on safety data sheets for closely related hydrazine compounds.[9]

Storage Conditions

Proper storage is the first line of defense against degradation. Solutions of this compound should be stored according to the conditions summarized below.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location.[10] Recommended storage temperature as per product label. | Reduces the rate of thermally induced degradation and autoxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon).[9] | Prevents contact with atmospheric oxygen, the primary driver of oxidative degradation. |

| Container | Use tightly sealed, original containers.[10] Amber glass or compatible opaque polymer containers are preferred. | Prevents atmospheric contamination and moisture ingress. Protects from light, which can catalyze degradation. |

| Location | Store in a dry, well-ventilated area.[11][12] Keep locked up or in an area accessible only to qualified personnel.[9] | Prevents moisture absorption and ensures proper ventilation in case of vapor release. Secures the material from unauthorized access. |

Handling Procedures

Safe and effective handling minimizes exposure and preserves the quality of the solution.

-

Work Environment: Always handle this compound solutions in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9]

-

Inert Gas Dispensing: When dispensing from the primary container, use techniques that maintain an inert atmosphere, such as employing a Schlenk line or a glovebox.

-

Avoid Incompatibilities: Keep the compound and its solutions away from heat, sparks, open flames, and incompatible materials, especially oxidizing agents.[11]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable, labeled container for disposal.[10] Do not use combustible materials like paper towels for large spills.

Material Compatibility

Choosing appropriate materials for storage containers, transfer lines, and reaction vessels is critical to prevent contamination and degradation.

-

Recommended Materials: Borosilicate glass, PTFE, and stainless steel (grades 304, 316) are generally considered compatible with many chemical reagents.[13]

-

Materials to Avoid: Avoid contact with copper, brass, and other alloys containing copper, as these metals can catalyze hydrazine decomposition. Also avoid strong oxidizing agents.[8][14] The user must verify compatibility for their specific application conditions.[13]

Analytical Methodology for Stability Assessment

A robust, stability-indicating analytical method is required to accurately quantify this compound and resolve it from potential degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high sensitivity and resolving power.[15]

Experimental Protocol: Stability-Indicating RP-HPLC Method

The following protocol describes a general reverse-phase HPLC (RP-HPLC) method suitable for monitoring the stability of this compound. This method would require validation according to ICH guidelines (e.g., Q2(R1)) before implementation. Since hydrazines lack a strong chromophore, derivatization is often necessary for UV detection. Salicylaldehyde is a common derivatizing agent for hydrazine, forming a stable hydrazone with strong UV absorbance.[16]

Objective: To quantify the concentration of this compound and monitor the formation of degradation products over time.

Materials:

-

This compound sample

-

Salicylaldehyde

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (or other suitable buffer salt)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (or other suitable pH modifier)

Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector[16]

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Filter and degas both mobile phases before use.

-

-

Derivatizing Agent Preparation:

-

Prepare a 10 mg/mL solution of salicylaldehyde in methanol.

-

-

Standard Preparation:

-

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Add 10 mL of methanol, sonicate briefly to dissolve.

-

Add 1.0 mL of the salicylaldehyde solution, mix well, and allow to react for 20 minutes at room temperature.[16]

-

Dilute to volume with methanol. This is the standard stock solution.

-

Prepare a working standard solution by diluting the stock solution to a suitable concentration (e.g., 10 µg/mL of the derivatized product).

-

-

Sample Preparation (for stability timepoint):

-

Withdraw an aliquot of the stability sample solution.

-

Dilute the aliquot with methanol to an expected this compound concentration similar to the standard.

-

Add salicylaldehyde solution in the same ratio as for the standard, allow to react for 20 minutes.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: Monitor at the λmax of the salicylaldehyde hydrazone derivative (e.g., ~320-360 nm, to be determined experimentally).[16]

-

Gradient Program:

-

0-5 min: 30% B

-

5-20 min: 30% to 90% B

-

20-25 min: 90% B

-

25.1-30 min: 30% B (re-equilibration)

-

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized this compound by comparing the retention time with the reference standard.

-

Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.

-

Monitor for new peaks in the chromatogram of the stressed samples. These represent potential degradation products. Peak purity analysis using a PDA detector can confirm the homogeneity of the main peak.

-

Stability Study Workflow

Caption: Experimental workflow for a typical stability study.

Conclusion

The chemical stability of this compound solutions is a critical parameter that directly impacts its efficacy as a synthetic intermediate and the safety of its use. The primary degradation pathway is oxidation, a process that can be effectively mitigated through adherence to strict storage and handling protocols. The core principles of this management strategy are the exclusion of atmospheric oxygen by storage under an inert gas, protection from light, maintenance of cool temperatures, and avoidance of incompatible materials, particularly oxidizing agents and catalytic metals. For quantitative assessment, a validated stability-indicating HPLC method, typically involving pre-column derivatization, is essential for accurately determining the purity and degradation profile of the solution over time. By implementing the comprehensive guidelines outlined in this document, researchers and drug development professionals can ensure the integrity of this compound solutions, leading to more reliable synthetic outcomes and a safer laboratory environment.

References

-

Nakui, H., Okitsu, K., Maeda, Y., & Nishimura, R. (2007). The effect of pH on sonochemical degradation of hydrazine. Ultrasonics Sonochemistry, 14(5), 627–632. [Link]

-

ResearchGate. (n.d.). The effect of pH on sonochemical degradation of hydrazine. Retrieved from [Link]

-

D'souza, A. A., & Jain, R. (2015). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical research, 32(6), 2094–2108. [Link]

-

Science.gov. (n.d.). pH-sensitive hydrazone bond: Topics. Retrieved from [Link]

-

Chembp. (n.d.). The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

PubChem. (n.d.). Butylhydrazine. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

-

Sudharshana Charyulu S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Pharmaceutical Quality Assurance, 15(2), 1403-1410. Retrieved from [Link]

-

Stone, D. A. (1979). The Autoxidation of Monomethylhydrazine Vapor. Defense Technical Information Center. Retrieved from [Link]

-

LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

-

News-Medical.Net. (2019). Novel Techniques Improve Pharmaceutical Stability Testing. Retrieved from [Link]

-

Bal Seal Engineering. (n.d.). Chemical Compatibility Chart for Metallic Materials. Retrieved from [Link]

-

Totton Pumps. (2008). Chemical Compatibility Chart. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C4H12N2 | CID 547690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. The effect of pH on sonochemical degradation of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydrazine - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

- 12. chemos.de [chemos.de]

- 13. balseal.com [balseal.com]

- 14. saltech.co.il [saltech.co.il]

- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 16. Bot Verification [rasayanjournal.co.in]

The Evolving Role of sec-Butylhydrazine as a Nucleophile in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Nucleophile

In the intricate landscape of synthetic organic chemistry, the quest for versatile and efficient building blocks is perpetual. Among these, hydrazine derivatives have carved a significant niche as powerful nucleophiles and precursors to a myriad of heterocyclic systems. This guide focuses on sec-butylhydrazine, a chiral, sterically influenced nucleophile, and its application in substitution reactions. While its full potential in commercial drug synthesis is yet to be fully realized in publicly documented syntheses, its unique structural attributes and reactivity profile make it a compelling tool for the modern synthetic chemist. This document serves as a comprehensive technical resource, elucidating the fundamental principles governing its reactivity and providing practical insights for its application in research and development.

Physicochemical Properties and Handling of this compound

This compound is a hydrazine derivative characterized by the presence of a sec-butyl group attached to one of the nitrogen atoms. This structural feature imparts specific steric and electronic properties that influence its reactivity.

| Property | Value | Source |

| IUPAC Name | butan-2-ylhydrazine | PubChem |

| CAS Number | 30924-14-2 | PubChem |

| Molecular Formula | C₄H₁₂N₂ | PubChem |

| Molecular Weight | 88.15 g/mol | PubChem |

This compound is typically handled as its dihydrochloride salt (CAS No. 1177361-36-2), which is a more stable, white solid.[1] The free base can be generated in situ or by careful neutralization.

Safety and Handling: Hydrazine derivatives are known for their potential toxicity and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[1]

This compound as a Nucleophile in Substitution Reactions

The lone pair of electrons on the nitrogen atoms of this compound allows it to act as a nucleophile in substitution reactions. The presence of the sec-butyl group introduces steric hindrance that can influence the rate and regioselectivity of these reactions.

The S(_N)2 Reaction Mechanism

The bimolecular nucleophilic substitution (S(_N)2) reaction is a concerted process where the nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously. This reaction proceeds through a backside attack, leading to an inversion of stereochemistry at the carbon center, a phenomenon known as Walden inversion.

Caption: Generalized S(_N)2 reaction mechanism.

When this compound acts as the nucleophile, the reaction rate is sensitive to the steric environment of the electrophilic carbon. Primary alkyl halides are the most reactive substrates, followed by secondary alkyl halides. Tertiary alkyl halides are generally unreactive in S(_N)2 reactions due to significant steric hindrance.

Regioselectivity in the Alkylation of this compound

This compound has two nitrogen atoms, both of which are nucleophilic. The alkylation can potentially occur at either the substituted (N1) or the unsubstituted (N2) nitrogen. The regioselectivity of the reaction is influenced by a combination of steric and electronic factors.

-

Steric Hindrance: The bulky sec-butyl group sterically hinders the N1 nitrogen, making the N2 nitrogen the more accessible site for nucleophilic attack on sterically demanding electrophiles.

-

Electronic Effects: The electron-donating nature of the alkyl group slightly increases the electron density on the N1 nitrogen, potentially making it more nucleophilic.

In many cases, alkylation occurs preferentially at the less sterically hindered terminal nitrogen (N2). However, the reaction conditions, including the nature of the electrophile and the solvent, can influence the regioselectivity.

Caption: Regioselectivity in the alkylation of this compound.

Experimental Protocol: N-Alkylation of this compound

The following is a representative, generalized protocol for the N-alkylation of this compound via an S(N)2 reaction. This protocol is adapted from general procedures for hydrazine alkylation and should be optimized for specific substrates.

Materials and Reagents

-

This compound dihydrochloride

-

Alkyl halide (e.g., 1-bromobutane)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

-

Base (e.g., Potassium carbonate, Triethylamine)

-

Anhydrous sodium sulfate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate

-

Hexanes

Step-by-Step Procedure

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound dihydrochloride (1.0 eq).

-

Solvent and Base Addition: Add anhydrous solvent (e.g., THF) to the flask, followed by the addition of a suitable base (2.2 eq) (e.g., potassium carbonate). Stir the suspension for 15-30 minutes at room temperature to generate the free base.

-

Addition of Electrophile: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may require heating to proceed at a reasonable rate, depending on the reactivity of the alkyl halide.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated this compound derivative.

Sources

The sec-Butyl Group in Hydrazine Chemistry: A Technical Guide to Steric Influence and Reaction Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sec-butyl group, a seemingly simple alkyl substituent, imparts a unique and often pivotal steric influence on the reactivity of hydrazine and its derivatives. Its branched, chiral nature introduces a layer of complexity that distinguishes it from its linear (n-butyl) and more sterically demanding isomeric (tert-butyl) counterparts. This technical guide provides an in-depth exploration of the steric effects of the sec-butyl group in key hydrazine reactions. Moving beyond a mere recitation of protocols, this document elucidates the causal relationships between the substituent's structure and its impact on reaction kinetics, selectivity, and stereochemical outcomes. By synthesizing foundational principles of conformational analysis with practical insights into hydrazone formation, the Fischer indole synthesis, and the Wolff-Kishner reduction, this guide serves as a valuable resource for chemists seeking to harness the nuanced steric properties of the sec-butyl group for precise molecular design and synthetic strategy.

Introduction: Deconstructing the Steric Profile of the sec-Butyl Group

In the realm of physical organic chemistry, steric hindrance is a fundamental concept that governs reaction rates and pathways.[1] The spatial arrangement of atoms within a molecule can significantly impede the approach of a reactant, thereby influencing the feasibility and outcome of a chemical transformation.[1] While the tert-butyl group is often cited as the archetypal sterically bulky group, the sec-butyl group presents a more subtle and, in many ways, more versatile steric profile.

The sec-butyl group, with the formula -CH(CH₃)CH₂CH₃, is a secondary alkyl group characterized by a chiral center at the point of attachment.[2] This chirality is a key differentiator from other butyl isomers and has profound implications for asymmetric synthesis.[3]

Conformational Analysis and Steric Parameters

To appreciate the steric influence of the sec-butyl group, it is essential to consider its conformational flexibility. Rotation around the C-N bond in sec-butylhydrazine gives rise to various rotamers, each with a distinct steric profile. The relative energies of these conformers dictate the predominant shape of the molecule in solution and, consequently, how it interacts with other reactants.

| Substituent | A-value (kcal/mol) |

| Methyl | 1.7[5] |

| Ethyl | 1.75[6] |

| Isopropyl | 2.15[6] |

| tert-Butyl | >4.5[5] |

Table 1: A-values for common alkyl groups.

The A-value for an isopropyl group provides a reasonable approximation for the steric demand of the sec-butyl group, suggesting a moderate yet significant steric presence. More sophisticated models, such as Sterimol parameters, offer a multi-dimensional assessment of a substituent's size and shape, which can be invaluable for detailed computational studies of transition states.[7][8]

Caption: Newman projection illustrating the rotamers and steric cone of the sec-butyl group.

Impact on Hydrazone Formation: A Kinetic and Stereochemical Perspective

The reaction of a hydrazine with an aldehyde or ketone to form a hydrazone is a fundamental transformation in organic chemistry. The rate of this nucleophilic addition-elimination reaction is highly sensitive to steric hindrance at both the carbonyl carbon and the hydrazine nitrogen.

Comparative Reactivity of Butylhydrazines

While specific kinetic data for the reaction of this compound with carbonyl compounds is not extensively tabulated, we can deduce the relative reaction rates by considering the steric hindrance of the butyl isomers. The rate of nucleophilic attack on the carbonyl carbon is expected to follow the order:

n-butylhydrazine > iso-butylhydrazine ≈ this compound > tert-butylhydrazine

The tert-butyl group, with its three methyl groups directly attached to the α-carbon, presents a formidable steric barrier to the formation of the tetrahedral intermediate.[9] In contrast, the n-butyl group offers the least steric hindrance. The sec-butyl and iso-butyl groups exhibit intermediate steric bulk.

Diastereoselective Hydrazone Formation

When a chiral hydrazine, such as (S)- or (R)-sec-butylhydrazine, reacts with a prochiral ketone, the formation of two diastereomeric hydrazones is possible. The facial selectivity of the nucleophilic attack is governed by the steric environment created by the chiral auxiliary (the sec-butyl group). The incoming hydrazine will preferentially attack the face of the carbonyl that minimizes steric interactions in the transition state.

The diastereomeric ratio of the resulting hydrazones can be determined by techniques such as ¹H NMR spectroscopy, where the diastereotopic protons of the sec-butyl group and the protons adjacent to the imine carbon will exhibit distinct chemical shifts.[10][11]

Caption: Diastereoselective formation of hydrazones from a prochiral ketone and a chiral hydrazine.

The Fischer Indole Synthesis: Regiochemical Control through Steric Bias

The Fischer indole synthesis is a powerful method for the construction of indole rings from a phenylhydrazine and a carbonyl compound under acidic conditions.[12] The regiochemical outcome of this reaction, when using an unsymmetrical ketone, is highly dependent on the steric and electronic properties of both reactants.

The presence of a sec-butyl group on the hydrazine nitrogen can influence the regioselectivity of the initial ene-hydrazine formation, which is a key intermediate in the reaction cascade. The bulky sec-butyl group will favor the formation of the ene-hydrazine isomer where it is positioned away from the more substituted carbon of the original ketone, thus minimizing steric strain. This, in turn, dictates which of the two possible indole regioisomers is formed.[13]

Computational studies have shown that the[3][3]-sigmatropic rearrangement, a crucial step in the Fischer indole synthesis, is sensitive to steric and electronic perturbations.[14][15] A bulky substituent on the hydrazine can disfavor one of the possible transition states, leading to high regioselectivity.[14]

Caption: The influence of the sec-butyl group on the regioselectivity of the Fischer indole synthesis.

The Wolff-Kishner Reduction: Steric Limitations and Mechanistic Considerations

The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones to their corresponding alkanes using hydrazine and a strong base at high temperatures.[6] The formation of the hydrazone intermediate is the first step of this reaction.[16]

The steric hindrance imparted by a sec-butyl group on the hydrazine can significantly impact the rate of the initial hydrazone formation, particularly with sterically hindered ketones.[17] While the subsequent reduction of the hydrazone is driven by the thermodynamically favorable evolution of nitrogen gas, the initial condensation can be the rate-limiting step.[18]

In cases of extreme steric hindrance, both at the carbonyl and on the hydrazine, the Wolff-Kishner reduction may fail to proceed or require harsh reaction conditions, potentially leading to side reactions.[6]

Caption: The mechanism of the Wolff-Kishner reduction and the role of the sec-butyl group.

Experimental Protocols: A Self-Validating Approach

To provide practical, field-proven insights, this section outlines a detailed, self-validating protocol for the synthesis and characterization of a sec-butylhydrazone. This protocol is designed to be robust and to allow for the unambiguous identification of the product.

Synthesis of N-benzylidene-N'-sec-butylhydrazine

Objective: To synthesize and characterize the hydrazone product of the reaction between benzaldehyde and this compound.

Materials:

-

This compound (or its hydrochloride salt)

-

Benzaldehyde

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalytic amount)

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Preparation of this compound Free Base (if starting from the hydrochloride salt):

-

Dissolve this compound hydrochloride in a minimal amount of water.

-

Cool the solution in an ice bath and add a concentrated solution of sodium hydroxide dropwise with stirring until the solution is strongly basic (pH > 12).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: Hydrazines are toxic and potentially volatile. Handle in a well-ventilated fume hood.

-

-

Hydrazone Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1.0 eq) in absolute ethanol.

-

Add this compound (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield the crude hydrazone.

-

-

Purification and Characterization:

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The ¹H NMR spectrum will show characteristic signals for the sec-butyl group and the imine proton, and the presence of E/Z isomers may be observed.

-

Conclusion

The sec-butyl group, while often overshadowed by its more sterically demanding isomer, the tert-butyl group, offers a unique and valuable tool for controlling the outcome of hydrazine reactions. Its moderate steric bulk and inherent chirality allow for a degree of stereochemical and regiochemical control that is not achievable with simpler alkyl substituents. A thorough understanding of the conformational preferences and steric parameters of the sec-butyl group is crucial for predicting its influence on reaction kinetics and selectivity. This guide has provided a framework for understanding these effects in the context of fundamental hydrazine reactions, offering both theoretical insights and practical guidance for the synthetic chemist. By appreciating the nuanced steric role of the sec-butyl group, researchers can better design and execute synthetic strategies for the construction of complex molecular architectures.

References

-

Noey, E. L., Yang, Z., Li, Y., Yu, H., Richey, R. N., Merritt, J. M., Kjell, D. P., & Houk, K. N. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5904–5909. [Link]

-

Gaudêncio, S. P., & de la Torre, M. C. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776–812. [Link]

-